Home > Products > Screening Compounds P135934 > [methyl(7H-purin-6-yl)amino]acetic acid
[methyl(7H-purin-6-yl)amino]acetic acid - 1000933-27-6

[methyl(7H-purin-6-yl)amino]acetic acid

Catalog Number: EVT-3333523
CAS Number: 1000933-27-6
Molecular Formula: C8H9N5O2
Molecular Weight: 207.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[Methyl(7H-purin-6-yl)amino]acetic acid is a modified adenine derivative that incorporates a glycine chain linked to the adenine ring through the N6 position . This compound belongs to the class of N6-modified-amino acid nucleobase analogs, which are of interest for their potential applications in various scientific research fields . Its structural similarity to natural nucleobases makes it a valuable building block for the synthesis of modified oligonucleotides and other biomolecules. Additionally, it can be utilized as a model compound to investigate noncovalent interactions in nucleic acids and as a tool to study the effect of modifications on the structure and function of biomolecules.

{6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic Acid

  • Compound Description: This compound serves as a crucial building block in the synthesis of peptide nucleic acid (PNA) adenine monomers and oligomers [].

2-(6-Amino-7H-purin-7-yl)-1-phenylethanone

  • Compound Description: This compound is prepared through a regioselective synthesis employing the methyl(aqua)cobaloxime complex as a temporary auxiliary, resulting in N-alkylation [].

Bis[(2,2-dimethylpropanoyloxy)methyl] {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate–succinic acid (2/1)

  • Compound Description: This compound, commonly known as adefovir dipivoxil (AD), comprises two 9-{2-[bis(pivaloyloxymethoxy)phosphinylmethoxy]ethyl}adenine molecules connected to a succinic acid molecule. Notably, the adenine units in AD engage in hydrogen bonding with both the succinic acid and neighboring adenine groups [].

N-(7H-purin-6-yl)-5-aminovaleric Acid (N6-5AValAde)

  • Compound Description: This amino acid adenine derivative forms 1D supramolecular polymers through interactions between the carboxylic group and the N(7) and N(6)–H(6) of adjacent molecules. It also exhibits strong N(9)–H⋯N(3) interactions between adenine rings, leading to the formation of self-assembled dimers [].

N-(7H-purin-6-yl)-6-aminohexanoic Acid (N6-6AHexAde)

  • Compound Description: This compound forms layered structures stabilized by double N(9)–H⋯N(3) interactions between adenine rings, leading to coplanar self-assembled dimers via the Hoogsteen face [].

N-(7H-purin-6-yl)gabapentine (N6-GabapenAde)

  • Compound Description: This adenine derivative incorporates a gabapentine chain. Its 3D packing involves interactions between the protonated carboxylate, N(7)/H–N(6), and a water molecule, leading to a complex network stabilized by hydrogen bonds [].

N-[(9-beta-D-ribofuranosylpurin-6-yl)-N-methylcarbamoyl]-L-threonine (mt6A)

  • Compound Description: This naturally occurring modified nucleoside plays a crucial role in various biological processes [].
Overview

Methyl(7H-purin-6-yl)aminoacetic acid is a purine derivative with significant biochemical relevance, particularly in proteomics and drug development. This compound is characterized by its unique structure, which incorporates a purine base linked to an aminoacetic acid moiety. The molecular formula of methyl(7H-purin-6-yl)aminoacetic acid is C8H9N5O2C_8H_9N_5O_2 with a molecular weight of approximately 207.19 g/mol .

Source and Classification

Methyl(7H-purin-6-yl)aminoacetic acid is classified under purine derivatives, which are essential components in various biological systems, including nucleic acids and energy transfer molecules like adenosine triphosphate. This compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential applications in drug discovery and biochemical studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of methyl(7H-purin-6-yl)aminoacetic acid typically involves the nucleophilic substitution reaction of 6-chloropurine with amino acids or their derivatives. A notable method includes the use of amino acid methyl ester hydrochlorides in condensation reactions with theophylline derivatives .

  1. Starting Materials: The synthesis often begins with 6-chloropurine or similar purine derivatives.
  2. Reagents: Amino acids or their methyl esters serve as nucleophiles.
  3. Conditions: The reactions are generally carried out in organic solvents under controlled temperatures to facilitate the desired transformations.

This approach allows for the selective formation of the methyl(7H-purin-6-yl)aminoacetic acid while minimizing side reactions.

Molecular Structure Analysis

Structure and Data

The compound features a purine ring system fused to an aminoacetic acid side chain. The structural representation can be described as follows:

  • Purine Base: The compound retains the characteristic bicyclic structure of purines, with nitrogen atoms incorporated into the ring.
  • Functional Groups: It contains an amino group (-NH2) and a carboxylic acid group (-COOH), contributing to its biochemical activity.

The InChI code for this compound is 1S/C8H9N5O2/c1-13(2-5(14)15)8-6-7(10-3-9-6)11-4-12-8/h3-4H,2H2,1H3,(H,14,15)(H,9,10,11,12) .

Chemical Reactions Analysis

Reactions and Technical Details

Methyl(7H-purin-6-yl)aminoacetic acid participates in various chemical reactions typical for purine derivatives:

  1. Amidation Reactions: The amino group can engage in amidation reactions with acyl chlorides or anhydrides to form amides.
  2. Alkylation Reactions: The nitrogen atoms within the purine ring can undergo alkylation processes, which may modify the biological activity of the compound.
  3. Hydrolysis: Under acidic or basic conditions, the carboxylic acid moiety can undergo hydrolysis, affecting solubility and reactivity.

These reactions underscore the versatility of methyl(7H-purin-6-yl)aminoacetic acid in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for methyl(7H-purin-6-yl)aminoacetic acid primarily revolves around its interaction with biological targets such as enzymes involved in nucleotide metabolism.

  1. Enzyme Inhibition: It may act as an inhibitor for specific enzymes by mimicking natural substrates.
  2. Receptor Binding: The structural similarity to nucleotides allows it to bind to nucleotide receptors, potentially modulating cellular signaling pathways.

The precise mechanisms often require further investigation through biochemical assays and structural biology studies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methyl(7H-purin-6-yl)aminoacetic acid exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as water and methanol due to its polar functional groups.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties make it suitable for various laboratory applications and formulations .

Applications

Scientific Uses

Methyl(7H-purin-6-yl)aminoacetic acid finds several applications in scientific research:

  1. Proteomics Research: It serves as a biochemical tool in proteomics studies to investigate protein interactions and functions.
  2. Drug Development: Its potential as a therapeutic agent against diseases like tuberculosis has been explored, highlighting its importance in medicinal chemistry .
  3. Biochemical Assays: It can be used in assays to study enzyme kinetics and inhibition mechanisms due to its structural properties.
Introduction: Purine-Amino Acid Conjugates as Bioactive Agents

Structural Hybridization Rationale in Medicinal Chemistry

The design strategy underpinning purine-amino acid conjugates exemplifies the molecular hybridization approach in modern drug discovery. This methodology combines pharmacophoric elements from distinct bioactive molecules to create novel entities with potentially superior biological profiles:

  • Pharmacokinetic Optimization: Amino acid moieties can significantly influence the solubility and cellular uptake of purine derivatives. The carboxylic acid group in [methyl(7H-purin-6-yl)amino]acetic acid enhances water solubility compared to unsubstituted purines, potentially improving bioavailability. The methylamino spacer introduces conformational flexibility that may facilitate optimal binding interactions with biological targets [5].

  • Stereochemical Considerations: Purine conjugation at the α-carbon of chiral amino acids introduces critical stereochemical complexities. Research demonstrates that N-(purin-6-yl)-α-amino acids undergo racemization during carbodiimide-mediated coupling reactions, producing mixtures of (S,S)- and (R,S)-diastereomers in approximately 6:4 ratios. This racemization occurs independently of the imidazole ring's nitrogen atoms, suggesting inherent chirality lability at the amino acid α-carbon when conjugated at the purine C6 position [3].

  • Electronic Modulation: The electron-withdrawing properties of the acetic acid moiety in [methyl(7H-purin-6-yl)amino]acetic acid alter the electron density distribution across the purine ring system. This modification potentially enhances reactivity at electrophilic sites (e.g., N7, C8) while modulating hydrogen-bonding capabilities at H-donor/acceptor sites (N1-H, N3, N9) critical for molecular recognition processes [5].

Table 1: Molecular Descriptors of [methyl(7H-purin-6-yl)amino]acetic acid

PropertyValueSignificance
Molecular FormulaC₈H₉N₅O₂Defines elemental composition and molecular weight
Molecular Weight207.19 g/molImpacts pharmacokinetics and synthetic yield
SMILES NotationCN(CC(=O)O)C₁=NC=NC₂=C₁NC=N₂Encodes structural connectivity
Predicted Collision Cross Section (CCS)141.8 Ų ([M+H]⁺)Informs mass spectrometry characterization parameters
Hydrogen Bond Donors2 (N1-H, N9-H)Influences target binding and solubility
Hydrogen Bond Acceptors7Enhances water solubility and target interactions

Historical Development of C6-Substituted Purine Derivatives

The synthesis of C6-substituted purines has evolved significantly since mid-20th century methodologies, driven by growing recognition of their therapeutic potential:

  • Early Methodologies (Pre-1960s): Initial synthetic routes relied on nucleophilic aromatic substitution of 6-chloropurine with amino acids under harsh alkaline conditions. Ward et al. (1961) pioneered this approach by reacting 6-chloropurine with various amino acids in aqueous sodium carbonate under reflux. While effective for glycine derivatives, these conditions risked racemization when using chiral α-amino acids, though rigorous stereochemical analysis was not routinely performed in early studies [3].

  • Racemization Challenges and Solutions: Contemporary research has systematically addressed stereochemical integrity in purine-amino acid conjugate synthesis. Vigorous conditions (aqueous Na₂CO₃, reflux) for nucleophilic substitution surprisingly preserve enantiomeric purity (>99% ee), as confirmed by chiral HPLC analysis of methyl ester derivatives. However, carbodiimide-mediated peptide coupling (e.g., DCC/HOBt/DIEA) of N-(purin-6-yl)-α-amino acids induces significant racemization (~40% R-configuration). This limitation necessitated alternative strategies such as:

  • Direct nucleophilic substitution of 6-chloropurine with pre-formed dipeptides
  • Solid-phase synthesis to minimize epimerization
  • Enzymatic coupling approaches to maintain chiral fidelity [3].
  • Modern Synthetic Innovations: Recent advances employ protected dipeptide nucleophiles (e.g., H-Ala-Glu(OtBu)-OtBu) for substitution with 6-chloropurines, followed by selective deprotection. This approach circumvents racemization-prone activation steps and enables production of diastereomerically pure conjugates. Microwave-assisted synthesis has further improved reaction efficiency and stereochemical control for these derivatives [3].

Table 2: Evolution of Synthetic Approaches to Purine-Amino Acid Conjugates

EraPrimary MethodKey LimitationsStereochemical Control
1960s-1980sNucleophilic substitution under refluxHarsh conditions, limited scopeVariable, rarely analyzed
1990s-2000sCarbodiimide-mediated couplingSignificant racemization (~40%)Poor for chiral α-amino acids
2010s-PresentDipeptide substitution / Solid-phase synthesisComplex protection/deprotectionExcellent (diastereomerically pure)

Role of Amino Acid Moieties in Purine Conjugate Bioactivity

The amino acid component in purine conjugates serves as more than a passive solubilizing group, actively contributing to biological activity through multiple sophisticated mechanisms:

  • Target Recognition Enhancement: Structural analogs featuring glutamic acid dipeptide chains demonstrate significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MIC 3.1–6.25 μg/mL). The terminal carboxylic acid groups of glutamic acid residues engage in specific ionic interactions with basic residues in mycobacterial enzyme active sites, while the methylamino spacer in [methyl(7H-purin-6-yl)amino]acetic acid may facilitate DNA minor groove binding similar to established purine-based therapeutics. Computational docking studies suggest that the acetic acid moiety enables additional hydrogen bonding interactions compared to methyl or ethyl spacers [3] [4].

  • Molecular Recognition Specificity: The glutamate-containing conjugate N-(purin-6-yl)glycyl-(S)-glutamic acid exhibits remarkable activity against multidrug-resistant tuberculosis (MDR-TB) strains. Structure-activity relationship (SAR) studies reveal that replacing glycine with chiral amino acids (e.g., alanine, phenylalanine, valine) maintains activity only when stereochemical integrity is preserved. This emphasizes the critical role of both amino acid identity and absolute configuration in target engagement. Notably, derivatives lacking the terminal glutamic acid residue show substantially diminished antimycobacterial effects, highlighting the essential contribution of this moiety [3].

  • DNA Interaction Capabilities: Purine-amino acid conjugates may exert cytotoxic effects through DNA alkylation mechanisms analogous to classical purine-based chemotherapeutics. The N7 position of guanine represents the most nucleophilic site in DNA, with alkylation patterns varying based on conjugate structure. While [methyl(7H-purin-6-yl)amino]acetic acid itself has not been explicitly tested for DNA binding, structurally related C6-substituted purines demonstrate:

  • Guanine-N7 alkylation leading to DNA strand breaks
  • Induction of mispairing (alkylated G:T pairing)
  • Inter-strand cross-linking in bifunctional analogs [4].

Table 3: Biological Activities of Representative Purine-Amino Acid Conjugates

Conjugate StructureTarget Organism/PathwayPotency (MIC or IC₅₀)Key Structural Determinants
N-(purin-6-yl)glycyl-(S)-glutamic acidM. tuberculosis H37Rv3.1 μg/mLTerminal Glu, glycine spacer
N-(2-aminopurin-6-yl)glycyl-(S)-glutamic acidMDR-TB strains<6.25 μg/mL2-Amino group, Glu moiety
N-(purin-6-yl)-β-alanineHER2/neu kinaseModerate activityFlexible β-alanine linker
[methyl(7H-purin-6-yl)amino]acetic acidNot fully characterized (predicted)UnknownMethylamino spacer, carboxylic acid
N-(7-deazapurin-6-yl)-(S)-alanineAntimycobacterial screeningWeak activityChiral center preservation required

The methylamino spacer in [methyl(7H-purin-6-yl)amino]acetic acid offers distinct advantages over simple methyl or ethyl linkers. This structural feature:

  • Increases water solubility through the protonatable nitrogen atom
  • Provides conformational flexibility for optimal target binding
  • Serves as a synthetic handle for further derivatization (e.g., amide formation, esterification)
  • Modulates electron density at the purine C6 position, potentially altering reactivity toward cellular nucleophiles [1] [5].

Properties

CAS Number

1000933-27-6

Product Name

[methyl(7H-purin-6-yl)amino]acetic acid

IUPAC Name

2-[methyl(7H-purin-6-yl)amino]acetic acid

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

InChI

InChI=1S/C8H9N5O2/c1-13(2-5(14)15)8-6-7(10-3-9-6)11-4-12-8/h3-4H,2H2,1H3,(H,14,15)(H,9,10,11,12)

InChI Key

ZSGVBHCWQGRFDO-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)C1=NC=NC2=C1NC=N2

Canonical SMILES

CN(CC(=O)O)C1=NC=NC2=C1NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.